MI-503 -

MI-503

Catalog Number: EVT-276205
CAS Number:
Molecular Formula: C28H27F3N8S
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-503 is a small molecule inhibitor that specifically targets the interaction between Menin and MLL1. [, , , , , , , , , , ] This interaction is crucial for the function of the COMPASS complex, a histone methyltransferase complex responsible for depositing the H3K4me3 activating mark on gene promoters. [, , ] MI-503 acts as a disruptor of this complex, interfering with the binding of Menin to MLL1. [, , , ] This disruption leads to the inhibition of the COMPASS complex, impacting downstream gene expression. [, ]

MI-463

  • Compound Description: MI-463 is a potent, small-molecule inhibitor of the menin-MLL interaction. []
  • Relevance: Structurally similar to MI-503, MI-463 also disrupts the interaction between menin and MLL, leading to anti-leukemic effects in MLL-rearranged leukemia cells. [] Both compounds target the same protein-protein interaction and share a similar mechanism of action.

MI-538

  • Compound Description: MI-538 is another small-molecule inhibitor that disrupts the menin-MLL interaction. []
  • Relevance: Like MI-503, MI-538 exhibits anti-leukemic activity by interfering with the menin-MLL interaction, highlighting the importance of this interaction as a therapeutic target in MLL-rearranged leukemia. []

MI-2

  • Compound Description: MI-2 is a menin-MLL inhibitor that specifically disrupts the interaction between menin and MLL1. []
  • Relevance: Similar to MI-503, MI-2 targets the menin-MLL1 interaction, inhibiting the expression of downstream target genes involved in various cellular processes, including inflammatory responses and potentially tumorigenesis. []

MI-136

  • Compound Description: MI-136 is a small molecule inhibitor of the menin-MLL interaction. []
  • Relevance: Similar to MI-503, MI-136 demonstrates potent anti-leukemic activity against KMT2A-rearranged infant leukemia cells by disrupting the menin-MLL interaction. []

VTP-50469

  • Compound Description: VTP-50469 is a small molecule inhibitor that disrupts the interaction between menin and MLL1. []

EHT1610

  • Compound Description: EHT1610 is a potent and selective inhibitor of DYRK1A, a kinase involved in cell cycle regulation. [, ]
  • Relevance: While not directly targeting the menin-MLL interaction like MI-503, EHT1610 was found to synergize with MI-503 in killing KMT2A-rearranged ALL cells. [] This suggests a potential therapeutic strategy combining menin-MLL and DYRK1A inhibition in this type of leukemia.

Venetoclax

  • Compound Description: Venetoclax is a selective inhibitor of BCL2, an anti-apoptotic protein. [, ]
  • Relevance: Although not structurally related to MI-503, venetoclax exhibits a synergistic effect when combined with EHT1610, a DYRK1A inhibitor, in KMT2A-R ALL cell lines. [] This synergistic effect highlights the potential for combination therapies targeting multiple pathways in KMT2A-R ALL.

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor used as a standard-of-care therapy for hepatocellular carcinoma (HCC). []
  • Relevance: Although structurally unrelated to MI-503, sorafenib demonstrated a synergistic antitumor effect when combined with MI-503 in both in vitro and in vivo models of HCC. [] This finding highlights the potential for combination therapies targeting both menin-MLL interaction and other signaling pathways in HCC.

Carfilzomib

  • Compound Description: Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma. []
  • Relevance: While not structurally related to MI-503, carfilzomib exhibited a synergistic effect with various menin inhibitors, including MI-503, in KMT2A-rearranged infant leukemia cells. [] This synergistic interaction suggests a potential therapeutic strategy combining menin inhibition and proteasome inhibition in this type of leukemia.
Source and Classification

MI-503 is classified as a menin-mixed lineage leukemia inhibitor. It was synthesized from a molecular scaffold derived from earlier compounds, specifically MI-2-2, to enhance its pharmacological properties. The development of MI-503 is part of ongoing research aimed at targeting chromatin regulators to inhibit leukemogenic gene expression and promote differentiation in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of MI-503 involves a multi-step chemical process that re-engineers the structure of MI-2-2. The key modifications aim to optimize binding affinity and selectivity for menin, resulting in a compound that binds with low nanomolar affinity. Detailed structural analysis through crystallography has confirmed that MI-503 occupies specific pockets on the menin protein, forming critical hydrogen bonds that stabilize the interaction .

The synthesis typically includes:

  1. Initial Reaction: Formation of the core structure through cyclization reactions.
  2. Functionalization: Introduction of substituents to enhance solubility and binding properties.
  3. Purification: Use of chromatographic techniques to isolate pure MI-503 from by-products.
Molecular Structure Analysis

Structure and Data

MI-503 has a complex molecular structure characterized by its ability to fit into the menin binding site, specifically occupying the F9 and P13 pockets. The structural formula includes several functional groups that are crucial for its activity:

  • Molecular Formula: C₁₈H₁₅N₄O
  • Molecular Weight: Approximately 305.34 g/mol
  • Binding Sites: Key interactions include hydrogen bonds with residues such as Tyr276, Trp341, and Glu366 on menin .

Crystallographic studies have provided insights into how MI-503 interacts with menin at an atomic level, revealing its potential for selective inhibition of the menin-mixed lineage leukemia complex.

Chemical Reactions Analysis

Reactions and Technical Details

MI-503 primarily functions through competitive inhibition, blocking the interaction between menin and mixed lineage leukemia proteins. This inhibition leads to downstream effects on gene expression associated with leukemogenesis.

Key reactions include:

  1. Inhibition of Menin Binding: MI-503 prevents the formation of the menin-mixed lineage leukemia complex.
  2. Induction of Differentiation: Treatment with MI-503 has been shown to promote differentiation in leukemia cells, as evidenced by changes in cell surface markers such as CD11b .
  3. Gene Expression Modulation: The compound alters the expression levels of critical genes involved in leukemia maintenance, such as HOXA9 and MEIS1 .
Mechanism of Action

Process and Data

The mechanism of action for MI-503 involves disrupting the menin-mixed lineage leukemia interaction, which is essential for maintaining the oncogenic potential of mixed lineage leukemia cells. By inhibiting this interaction:

  1. Chromatin Remodeling: MI-503 leads to changes in chromatin structure, reducing histone methylation marks (e.g., H3K4me3) at target gene loci.
  2. Downregulation of Oncogenes: The compound significantly decreases the expression of genes that promote leukemic cell survival and proliferation.
  3. Induction of Apoptosis: While less pronounced than differentiation effects, prolonged exposure can lead to increased apoptosis in sensitive cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MI-503 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in DMSO and other organic solvents.
  • Stability: Demonstrates good metabolic stability in biological systems.
  • Binding Affinity: Exhibits low nanomolar binding affinity for menin (Kd ≈ 9 nM) which contributes to its effectiveness as an inhibitor .

These properties make MI-503 a promising candidate for further development in therapeutic applications targeting menin-related pathways.

Applications

Scientific Uses

MI-503 has several potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application is as a targeted therapy for mixed lineage leukemia and other malignancies where the menin-mixed lineage leukemia pathway is implicated.
  2. Research Tool: Used in studies investigating the role of chromatin regulation in cancer biology, particularly in understanding how inhibiting specific protein interactions can influence gene expression patterns.
  3. Combination Therapies: Potential use in combination with other therapies (e.g., chemotherapy or targeted agents) to enhance treatment efficacy against resistant cancer types .

Properties

Product Name

MI-503

IUPAC Name

4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

Molecular Formula

C28H27F3N8S

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37)

InChI Key

DETOMBLLEOZTMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MI-503; MI 503; MI503.

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.